3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,7-dimethylxanthine and p-sulfonamidophenyl derivatives.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a strong acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically in the presence of catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of adenosine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Explored for potential therapeutic applications in conditions related to adenosine receptor modulation, such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine involves its antagonistic effect on the A2-adenosine receptor. By binding to this receptor, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate signaling pathways related to inflammation, vasodilation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylxanthine: Lacks the p-sulfonamidophenyl group, making it less specific in its receptor interactions.
8-(p-Sulfonamidophenyl)xanthine: Similar structure but without the dimethyl groups at positions 3 and 7, affecting its binding affinity and selectivity.
Uniqueness
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is unique due to its specific structural features that confer high selectivity and potency as an A2-adenosine receptor antagonist. This makes it particularly valuable in research focused on adenosine receptor-related pathways and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVXPNYCNTGTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399901 | |
Record name | 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-21-5 | |
Record name | 4-(2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purin-8-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149981-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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